4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride
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Overview
Description
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrido-diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrido-diazepine core through cyclization reactions, followed by functionalization to introduce the dimethylamino propyl and methyl groups. The final step involves the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride include other pyrido-diazepine derivatives with different substituents. Examples include:
- 5-(2-morpholin-4-ylethyl)-2-phenyl-3H-pyrido(2,3-b)(1,4)diazepin-4-one
- 5-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-3H-pyrido(2,3-b)(1,4)diazepin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113524-25-7 |
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Molecular Formula |
C14H21ClN4O |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
5-[3-(dimethylamino)propyl]-2-methyl-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-11-10-13(19)18(9-5-8-17(2)3)14-12(16-11)6-4-7-15-14;/h4,6-7H,5,8-10H2,1-3H3;1H |
InChI Key |
UCPRVSJMTYUPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N(C(=O)C1)CCCN(C)C.Cl |
Origin of Product |
United States |
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